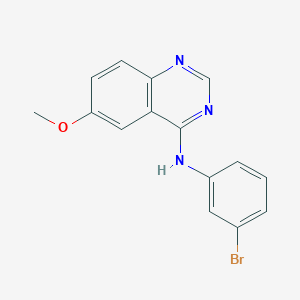
3-Amino-2-formamido-3-sulfanylidenepropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-formamido-3-sulfanylidenepropanamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a formamido group, and a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-formamido-3-sulfanylidenepropanamide typically involves multi-step organic reactions. One common method includes the reaction of succinic anhydride with aminoguanidine hydrochloride, followed by further modifications to introduce the formamido and sulfanylidene groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-formamido-3-sulfanylidenepropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanylidene group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the formamido group, leading to different amine derivatives.
Substitution: The amino group can participate in substitution reactions, introducing new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Amino-2-formamido-3-sulfanylidenepropanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-formamido-3-sulfanylidenepropanamide involves its interaction with specific molecular targets. The amino and formamido groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfanylidene group may also participate in redox reactions, affecting cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-formamido-3-iminopropanamide: This compound shares a similar structure but with an imino group instead of a sulfanylidene group.
N-(4-(3-(2-Amino-4-(formylamino)-1,6-dihydro-6-oxo-5-pyrimidinyl)-3-oxopropyl)benzoylamino): Another structurally related compound with different functional groups.
Uniqueness
3-Amino-2-formamido-3-sulfanylidenepropanamide is unique due to its combination of amino, formamido, and sulfanylidene groups. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C4H7N3O2S |
|---|---|
Peso molecular |
161.19 g/mol |
Nombre IUPAC |
3-amino-2-formamido-3-sulfanylidenepropanamide |
InChI |
InChI=1S/C4H7N3O2S/c5-3(9)2(4(6)10)7-1-8/h1-2H,(H2,5,9)(H2,6,10)(H,7,8) |
Clave InChI |
OWMVNMYPXLYJQX-UHFFFAOYSA-N |
SMILES canónico |
C(=O)NC(C(=O)N)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B13867258.png)

![Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate](/img/structure/B13867263.png)

![Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)
![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)






![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)

